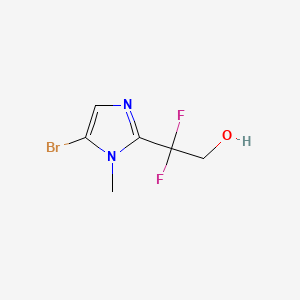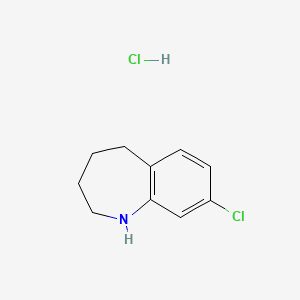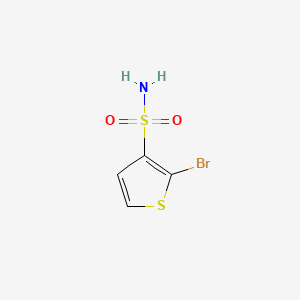![molecular formula C8H13NO B13460600 1-Azaspiro[3.5]nonan-7-one](/img/structure/B13460600.png)
1-Azaspiro[3.5]nonan-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azaspiro[3.5]nonan-7-one is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a nonane ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural novelty.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Azaspiro[3.5]nonan-7-one can be synthesized through various methods. One common approach involves the use of the Reformatsky reagent, derived from methyl 1-bromocyclohexanecarboxylate and zinc, which reacts with N’-arylmethylidene benzohydrazides to form the desired spirocyclic structure . Another method involves the oxidative cyclization of o-cycloalkylaminoacetanilides using Oxone® in formic acid .
Industrial Production Methods: While specific industrial production methods for 1-Azaspiro[3
Analyse Des Réactions Chimiques
Types of Reactions: 1-Azaspiro[3.5]nonan-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The nitrogen atom in the spirocyclic ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as Oxone® are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as alkyl halides and nucleophiles are used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted and oxidized derivatives of this compound, which can have different biological activities and properties.
Applications De Recherche Scientifique
1-Azaspiro[3.5]nonan-7-one has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and biological activities.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-Azaspiro[3.5]nonan-7-one involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potential inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of fatty acid amides . This inhibition can lead to increased levels of fatty acid amides, which have various physiological effects.
Comparaison Avec Des Composés Similaires
2-Azaspiro[3.5]nonan-1-one: Another spirocyclic compound with similar structural features.
7-Oxa-1-azaspiro[3.5]nonan-2-one: A structurally related compound with an oxygen atom in the ring.
1-Oxa-8-azaspiro[4.5]decane: A spirocyclic compound with a different ring size and additional oxygen atom.
Uniqueness: 1-Azaspiro[3.5]nonan-7-one is unique due to its specific ring structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties. Its potential as a FAAH inhibitor further distinguishes it from other similar compounds .
Propriétés
Formule moléculaire |
C8H13NO |
|---|---|
Poids moléculaire |
139.19 g/mol |
Nom IUPAC |
1-azaspiro[3.5]nonan-7-one |
InChI |
InChI=1S/C8H13NO/c10-7-1-3-8(4-2-7)5-6-9-8/h9H,1-6H2 |
Clé InChI |
PGDFAZFKSZJPPB-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1=O)CCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-acetylphenyl)amino]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B13460521.png)




![2-{[3-Bromo-5-tert-butyl-4-(prop-2-yn-1-yloxy)phenyl]methylidene}propanedinitrile](/img/structure/B13460546.png)

![Methyl[(1-methylcyclobutyl)methyl]aminehydrochloride](/img/structure/B13460556.png)




![methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylate hydrochloride](/img/structure/B13460595.png)

